molecular formula C3H6Br2 B165211 1,2-Dibromopropane CAS No. 78-75-1

1,2-Dibromopropane

Cat. No.: B165211
CAS No.: 78-75-1
M. Wt: 201.89 g/mol
InChI Key: XFNJYAKDBJUJAJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,2-Dibromopropane, also known as propylene dibromide, is an organic compound with the formula CH3CHBrCH2Br . It is the simplest chiral hydrocarbon containing two bromine atoms . The primary targets of this compound are the hydrogen atoms attached to the carbon atoms in organic compounds .

Mode of Action

In elimination reactions, this compound interacts with its targets (hydrogen atoms) through a base, which removes a hydrogen ion from the carbon atom next to the one holding the bromine . This results in the rearrangement of the electrons, expelling the bromine as a bromide ion . The reaction of this compound with strong bases leads to the preferential attack on protons due to the partial positive charge on hydrogen .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the elimination reaction pathway . This pathway leads to the formation of propene . The elimination reaction is favored by strong bases, which attack the protons preferentially .

Pharmacokinetics

It’s known that this compound is a volatile and flammable liquid , which may influence its absorption and distribution.

Result of Action

The result of the action of this compound is the formation of propene . It’s important to note that this compound has been found to induce hepatotoxicity and immunotoxicity in female balb/c mice .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it forms explosive mixtures with air at elevated temperatures . Its volatility and flammability also suggest that it can easily evaporate and spread in the environment .

Preparation Methods

1,2-Dibromopropane is synthesized through the bromination of bromopropane. The process involves mixing bromopropane with iron powder, heating the mixture to 40-50°C, and slowly adding bromine. The reaction mixture is then refluxed for two hours . After the reaction, the iron slag is filtered off, and the filtrate is washed with water, 5% sodium carbonate solution, and 5% sodium thiosulfate solution to remove free bromine. The product is dried with anhydrous calcium chloride and purified by fractional distillation, collecting the fraction boiling at 139-142°C .

Chemical Reactions Analysis

1,2-Dibromopropane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong bases like sodium hydroxide for elimination reactions and reducing agents like lithium aluminum hydride for reduction reactions. The major products formed from these reactions include alkenes and reduced hydrocarbons .

Comparison with Similar Compounds

1,2-Dibromopropane can be compared with other similar compounds such as:

What sets this compound apart is its chiral nature and its specific reactivity due to the vicinal positioning of the bromine atoms. This unique structure makes it particularly useful in stereospecific synthesis and studies involving chiral compounds .

Properties

IUPAC Name

1,2-dibromopropane
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InChI

InChI=1S/C3H6Br2/c1-3(5)2-4/h3H,2H2,1H3
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InChI Key

XFNJYAKDBJUJAJ-UHFFFAOYSA-N
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Canonical SMILES

CC(CBr)Br
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Molecular Formula

C3H6Br2
Record name 1,2-DIBROMOPROPANE
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DSSTOX Substance ID

DTXSID60870403
Record name Propane, 1,2-dibromo-
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Molecular Weight

201.89 g/mol
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Physical Description

1,2-dibromopropane is a colorless liquid. (NTP, 1992), Colorless liquid; [Merck Index]
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Boiling Point

284 to 288 °F at 760 mmHg (NTP, 1992), 141.9 °C
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Flash Point

Flash point: <-75 °C
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Solubility

In water, 1.43X10+3 mg/L at 25 °C, Soluble in ethanol, ether, and chloroform; slightly soluble in carbon tetrachloride.
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Density

1.94 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.9324 g/cu cm at 20 °C
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Vapor Density

7 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

7.84 [mmHg], 7.84 mm Hg at 25 °C
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Color/Form

Colorless liquid

CAS No.

78-75-1
Record name 1,2-DIBROMOPROPANE
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Melting Point

-67.4 °F (NTP, 1992), -55.49 °C
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Synthesis routes and methods I

Procedure details

Quantity
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Synthesis routes and methods II

Procedure details

1,2-dibromopropane (1.00 ml/hour) and helium (2.0 ml/minute) were passed through a reactor packed with M at 100° C. Within the first 2 hours, an average 1,2-dibromopropane conversion of 40%, with 30% propylene oxide average selectivity and 70% acetone selectivity was obtained.
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Yield
30%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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